

# Brilaroxazine Clinical Trial Meta-Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Brilaroxazine |           |
| Cat. No.:            | B606366       | Get Quote |

This guide provides a meta-analysis of **Brilaroxazine** clinical trial data, offering an objective comparison with established atypical antipsychotics for schizophrenia. It is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and processes.

#### Introduction to Brilaroxazine

Brilaroxazine is a novel, third-generation atypical antipsychotic developed by Reviva Pharmaceuticals for the treatment of schizophrenia.[1][2] It functions as a serotonin-dopamine signaling modulator with a unique pharmacological profile.[3][4] Brilaroxazine exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3] It also acts as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted mechanism of action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a favorable safety profile.

#### **Mechanism of Action: Signaling Pathways**

**Brilaroxazine**'s therapeutic effects are mediated through its modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its partial agonism at D2 receptors helps to stabilize dopamine levels, mitigating the hyperdopaminergic state associated with positive symptoms without causing the severe motor side effects often seen with older



antipsychotics. Simultaneously, its activity at various serotonin receptors is thought to address negative symptoms, cognitive deficits, and mood disturbances.



Click to download full resolution via product page

Brilaroxazine's multifaceted mechanism of action.

## **Clinical Trial Efficacy Comparison**

The efficacy of **Brilaroxazine** has been evaluated in Phase 2 and Phase 3 clinical trials, with the primary endpoint typically being the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline. The following tables summarize the key efficacy data from these trials and compare it with other atypical antipsychotics.



Table 1: Brilaroxazine Phase 2 and Phase 3 Efficacy Data

| Trial                    | Dose      | Duration | Baseline<br>PANSS<br>(Mean) | Change<br>from<br>Baseline<br>in PANSS<br>Total<br>Score | Placebo-<br>Adjusted<br>Differenc<br>e | p-value |
|--------------------------|-----------|----------|-----------------------------|----------------------------------------------------------|----------------------------------------|---------|
| Phase 2<br>(REFRESH<br>) | 15 mg/day | 28 days  | ~90                         | -20.0                                                    | Statistically<br>Significant           | <0.05   |
| Phase 3<br>(RECOVE<br>R) | 15 mg/day | 28 days  | 80-120                      | Numericall<br>y Superior<br>to Placebo                   | -                                      | -       |
| Phase 3<br>(RECOVE<br>R) | 50 mg/day | 28 days  | 80-120                      | -23.9                                                    | -10.1                                  | <0.001  |

**Table 2: Comparative Efficacy of Atypical Antipsychotics** in Schizophrenia



| Drug         | Dose(s)      | Duration  | Change from<br>Baseline in<br>PANSS Total<br>Score | Placebo-<br>Adjusted<br>Difference          |
|--------------|--------------|-----------|----------------------------------------------------|---------------------------------------------|
| Risperidone  | 6-16 mg/day  | 6-8 weeks | -24.7                                              | -4.9                                        |
| Olanzapine   | 10 mg/day    | 6 weeks   | Statistically significant improvement vs. placebo  | -                                           |
| Aripiprazole | 15-30 mg/day | 4 weeks   | Statistically significant improvement vs. placebo  | -10.9 to -11.9<br>(lauroxil<br>formulation) |
| Cariprazine  | 3-6 mg/day   | 6 weeks   | -                                                  | -6.0 to -8.8                                |

Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and baseline disease severity.

#### **Safety and Tolerability Profile**

**Brilaroxazine** has demonstrated a generally well-tolerated safety profile in clinical trials, with low rates of adverse events comparable to placebo.

#### **Table 3: Key Safety Findings for Brilaroxazine**



| Adverse Event Profile | Findings                                                                                               |
|-----------------------|--------------------------------------------------------------------------------------------------------|
| Common TEAEs (>2%)    | Headache (2.7%), insomnia (4.0%), sleep<br>disturbance (2.9%), mild tremor (3.1%)                      |
| Metabolic Effects     | No significant changes in body weight, blood glucose, or lipid levels compared to placebo.             |
| Endocrine Effects     | No significant changes in prolactin or thyroid hormone levels compared to placebo.                     |
| Movement Disorders    | Not associated with clinically meaningful changes in scales for akathisia and extrapyramidal symptoms. |
| Discontinuation Rate  | 35% in a 1-year open-label extension study, lower than placebo in the 4-week Phase 3 trial.            |

#### **Experimental Protocols**

The clinical development of **Brilaroxazine** has followed a standard pathway for antipsychotic drugs. The pivotal Phase 3 RECOVER trial provides a representative example of the methodology employed.

#### **Phase 3 RECOVER Trial Methodology**

- Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Participants: 411 patients aged 18-65 years with a DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation.
- Inclusion Criteria: PANSS total score between 80 and 120 and a Clinical Global Impression-Severity (CGI-S) score of ≥4.
- Intervention: Patients were randomized to receive once-daily oral **Brilaroxazine** (15 mg or 50 mg) or placebo for 28 days.
- Primary Endpoint: Change from baseline in PANSS total score at week 4.



• Secondary Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), CGI-S, and Personal and Social Performance (PSP) scale.





Click to download full resolution via product page

A generalized workflow for a clinical trial.

### **Meta-Analysis Logical Framework**

A meta-analysis of clinical trial data involves a systematic approach to synthesize evidence from multiple studies to derive a more precise estimate of treatment effect.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Brilaroxazine Wikipedia [en.wikipedia.org]
- 2. What is the therapeutic class of Brilaroxazine? [synapse.patsnap.com]
- 3. Reviva's Brilaroxazine For Schizophrenia | SIRS 2024 [delveinsight.com]
- 4. What is Brilaroxazine used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Brilaroxazine Clinical Trial Meta-Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606366#meta-analysis-of-brilaroxazine-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com